



Application Notes and Protocols for the Stereoselective Construction of Alkynyl Cyclopropanes

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Compound of Interest		
Compound Name:	Cyclopropane, 1-ethynyl-1-(1- propynyl-	
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These application notes provide a detailed overview of modern stereoselective methods for the synthesis of alkynyl cyclopropanes, valuable building blocks in medicinal chemistry and materials science. This document includes summaries of key methodologies, extensive quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Introduction

Alkynyl cyclopropanes are highly versatile synthetic intermediates, combining the reactivity of a strained three-membered ring with the synthetic utility of an alkyne moiety. The development of stereoselective methods to access these structures is of paramount importance for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. This document outlines four cutting-edge methodologies for the stereoselective construction of alkynyl cyclopropanes:

- Gold(I)-Catalyzed Asymmetric Cyclopropenation of Internal Alkynes
- Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of Alkenes with Alkynyl Diazoacetates
- Whole-Cell Biocatalytic Cyclopropanation using Engineered Myoglobin



Chiral-at-Metal Rh(III) Complex-Mediated [2+1] Cyclization

Gold(I)-Catalyzed Asymmetric Cyclopropenation of Internal Alkynes

This method provides a highly enantioselective route to cyclopropenes from internal alkynes and aryldiazoacetates. The use of a binuclear gold(I) catalyst is crucial for achieving high levels of stereocontrol.[1][2]

Data Presentation

Entry	Alkyne (R1)	Alkyne (R2)	Diazoacetat e (Ar)	Yield (%)	ee (%)
1	Ph	Ph	Ph	85	96
2	Ph	Me	Ph	78	92
3	4-MeC6H4	4-MeC6H4	4-CIC6H4	82	95
4	n-Pr	n-Pr	Ph	75	90

Experimental Protocol: General Procedure for Gold(I)-Catalyzed Asymmetric Cyclopropenation[1]

Materials:

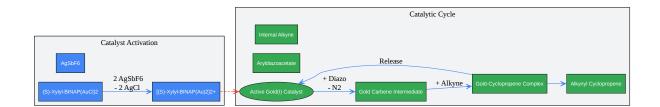
- (S)-Xylyl-BINAP(AuCl)2 (1.0 mol%)
- Silver hexafluoroantimonate (AgSbF6) (2.0 mol%)
- Internal alkyne (1.0 equiv)
- Aryldiazoacetate (1.2 equiv)
- Dichloromethane (DCM), freshly distilled

Procedure:



- To a flame-dried Schlenk tube under an argon atmosphere, add (S)-Xylyl-BINAP(AuCl)2 (0.01 mmol) and AgSbF6 (0.02 mmol).
- Add freshly distilled DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes.
- Cool the mixture to the desired reaction temperature (typically -20 °C to 0 °C).
- Add the internal alkyne (1.0 mmol) to the catalyst mixture.
- Slowly add a solution of the aryldiazoacetate (1.2 mmol) in DCM (2.0 mL) via syringe pump over a period of 2 hours.
- Stir the reaction mixture at the same temperature for an additional 4-12 hours, monitoring the reaction progress by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired cyclopropene.
- Determine the enantiomeric excess by chiral HPLC analysis.

Reaction Pathway



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Caption: Gold(I)-Catalyzed Asymmetric Cyclopropenation Pathway.

Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of Alkenes with Alkynyl Diazoacetates

This method utilizes chiral dirhodium(II) catalysts to effect the asymmetric cyclopropanation of alkenes with alkynyl diazoacetates, yielding highly functionalized and enantioenriched alkynyl cyclopropanes.[3][4]

Data Presentation

Entry	Alkene	Alkynyl Diazoacet ate (R)	Catalyst	Yield (%)	dr (cis:trans)	ee (cis/trans) (%)
1	Styrene	SiMe3	Rh2(S- DOSP)4	88	>95:5	98 (cis)
2	1-Hexene	Ph	Rh2(S- PTAD)4	75	80:20	92 (cis)
3	Indene	Si(i-Pr)3	Rh2(S- DOSP)4	92	>95:5	99 (cis)
4	Dihydronap hthalene	Ph	Rh2(S- PTAD)4	85	90:10	95 (cis)

Experimental Protocol: General Procedure for Rhodium(II)-Catalyzed Asymmetric Cyclopropanation[3]

Materials:

- Dirhodium(II) catalyst (e.g., Rh2(S-DOSP)4) (0.5-1.0 mol%)
- Alkene (5.0 equiv)
- Alkynyl diazoacetate (1.0 equiv)



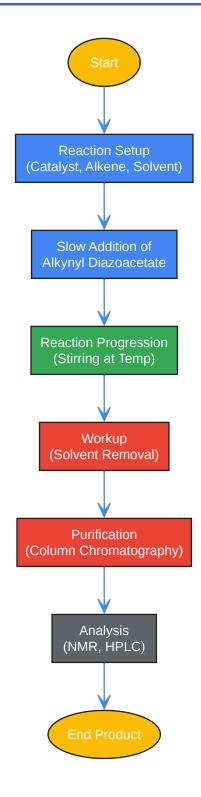
• Dichloromethane (DCM) or Hexanes, anhydrous

Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add the dirhodium(II) catalyst (0.005 mmol).
- Add the anhydrous solvent (2.0 mL) and the alkene (5.0 mmol).
- Heat or cool the mixture to the desired reaction temperature (typically 25 °C to 40 °C).
- Slowly add a solution of the alkynyl diazoacetate (1.0 mmol) in the same solvent (5.0 mL) via syringe pump over a period of 4-6 hours.
- Stir the reaction mixture at the same temperature for an additional 1-2 hours after the addition is complete.
- Monitor the reaction progress by TLC.
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the alkynyl cyclopropane.
- Determine the diastereomeric ratio by 1H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Reaction Workflow





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Caption: Rhodium(II)-Catalyzed Cyclopropanation Experimental Workflow.



Whole-Cell Biocatalytic Cyclopropanation using Engineered Myoglobin

This innovative approach employs engineered myoglobin variants expressed in E. coli as whole-cell biocatalysts for the highly stereoselective synthesis of chiral cyclopropanes. This method offers excellent diastereo- and enantioselectivity and operates under mild, aqueous conditions.[5][6][7]

Data Presentation

Entry	Olefin	Diazo Reagent	Myoglobi n Variant	Yield (%)	de (%)	ee (%)
1	Styrene	Ethyl diazoacetat e	Mb(H64V,V 68A)	95	>99	>99 (1S,2S)
2	4- Chlorostyre ne	Ethyl diazoacetat e	Mb(H64V,V 68A)	88	>99	99 (1S,2S)
3	Styrene	Ethyl diazoacetat e	Engineere d RR-Mb	92	98	97 (1R,2R)
4	2- Vinylnapht halene	Ethyl diazoacetat e	Mb(H64V,V 68A)	85	>99	98 (1S,2S)

Experimental Protocol: General Procedure for Whole-Cell Biocatalytic Cyclopropanation[7]

Materials:

- E. coli cells expressing the engineered myoglobin variant
- M9 minimal medium
- Glucose



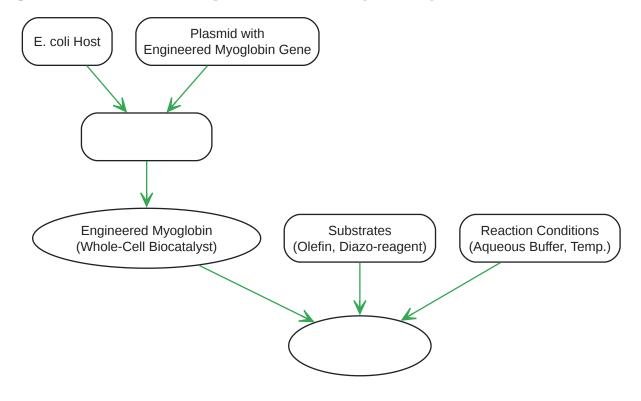
- Olefin substrate
- Ethyl diazoacetate (EDA)
- Sodium dithionite (for anaerobic conditions)
- Buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

- Cell Culture and Expression: Grow E. coli cells harboring the plasmid for the engineered myoglobin variant in a suitable medium (e.g., LB or TB) with the appropriate antibiotic. Induce protein expression with IPTG and continue incubation.
- Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash with buffer, and resuspend to a desired optical density (e.g., OD600 = 50) in the reaction buffer.
- Whole-Cell Biotransformation:
 - In a sealed vial under an inert atmosphere (e.g., argon), combine the whole-cell suspension, glucose (as a carbon source), and the olefin substrate.
 - If strictly anaerobic conditions are required, add sodium dithionite.
 - Initiate the reaction by adding ethyl diazoacetate.
 - Shake the reaction mixture at a controlled temperature (e.g., 25 °C) for 24-48 hours.
- Extraction and Analysis:
 - Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
 - Purify the product by flash column chromatography.
 - Determine the yield, diastereomeric excess, and enantiomeric excess by GC or HPLC analysis.



Logical Relationship of Biocatalytic System



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Caption: Logical Flow of the Whole-Cell Biocatalytic System.

Chiral-at-Metal Rh(III) Complex-Mediated [2+1] Cyclization

This method describes an asymmetric [2+1] cyclization of vinyl sulfoxonium ylides with α,β -unsaturated 2-acylimidazoles, catalyzed by a chiral-at-metal Rh(III) complex. This approach provides access to 1,2,3-trisubstituted chiral cyclopropanes with high yields and excellent stereoselectivity.[8][9][10]

Data Presentation



Entry	Vinyl Sulfoxoniu m Ylide (R1)	α,β- Unsaturate d 2- Acylimidaz ole (R2)	Yield (%)	dr	ee (%)
1	Ph	Ph	93	>20:1	97
2	4-CIC6H4	Ph	85	>20:1	95
3	Ph	4-MeOC6H4	98	>20:1	99
4	Naphthyl	Ph	88	>20:1	96

Experimental Protocol: General Procedure for Chiral-at-Metal Rh(III)-Catalyzed [2+1] Cyclization[9]

Materials:

- Chiral-at-metal Rh(III) complex (e.g., Λ-Rh4) (1-2 mol%)
- Vinyl sulfoxonium ylide (1.2 equiv)
- α,β-Unsaturated 2-acylimidazole (1.0 equiv)
- 1,2-Dichloroethane (DCE), anhydrous

Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add the chiral-at-metal Rh(III) catalyst (0.002 mmol) and the α,β-unsaturated 2-acylimidazole (0.1 mmol).
- Add anhydrous DCE (1.0 mL) and stir the mixture for a few minutes.
- Add the vinyl sulfoxonium ylide (0.12 mmol) in one portion.
- Stir the reaction mixture at room temperature for 24-36 hours.
- Monitor the reaction progress by TLC.



- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired trisubstituted cyclopropane.
- Determine the diastereomeric ratio by 1H NMR analysis and the enantiomeric excess by chiral HPLC analysis.

Proposed Catalytic Cycle



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Caption: Proposed Catalytic Cycle for Rh(III)-Mediated Cyclization.

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